molecular formula C14H18ClN3 B2479866 1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride CAS No. 2445793-76-8

1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride

Cat. No.: B2479866
CAS No.: 2445793-76-8
M. Wt: 263.77
InChI Key: DQKCBTHDQMTIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the indazole core, followed by the introduction of the 4-methylphenyl group and the amine functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Synthetic Route:

    Formation of Indazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring.

    Introduction of 4-Methylphenyl Group: This can be achieved through various methods such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

Biology: The compound can be used in biological assays to study its effects on different biological pathways and cellular processes.

Medicine: Due to its potential therapeutic properties, it can be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Molecular Targets and Pathways:

    Receptors: The compound may interact with G-protein coupled receptors, ion channels, or nuclear receptors.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways or signal transduction.

    Pathways: The compound may affect pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-1-propanol: Used in proteomics research.

    2-(4-Methylsulfonylphenyl)indole: Exhibits dual antimicrobial and anti-inflammatory activities.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer properties.

Uniqueness: 1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride stands out due to its specific chemical structure, which may confer unique biological activities and therapeutic potential. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.ClH/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16-17;/h5-9,13H,2-4,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKCBTHDQMTIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.